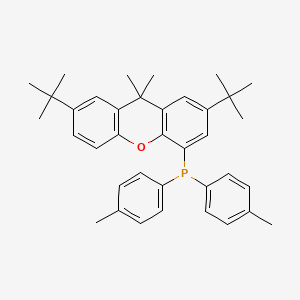
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine is a complex organic compound that features a xanthene core substituted with tert-butyl and dimethyl groups, along with a di-p-tolylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine typically involves multiple steps One common approach starts with the preparation of the xanthene core, which is then functionalized with tert-butyl and dimethyl groupsSpecific reagents and conditions may vary, but common reagents include tert-butyl chloride, dimethyl sulfate, and di-p-tolylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine moiety to phosphine hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound’s fluorescent properties make it useful for labeling and tracking biomolecules in live-cell imaging studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic cycles in chemical reactions and signaling pathways in biological systems. The compound’s fluorescent properties are due to the conjugation of the xanthene ring system, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: A similar compound without the phosphine moiety, used in the synthesis of various ligands.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Another related compound used in the preparation of diphosphine ligands.
Uniqueness
What sets (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine apart from similar compounds is its combination of the xanthene core with the di-p-tolylphosphine moiety. This unique structure imparts both fluorescent properties and the ability to act as a ligand in coordination chemistry, making it a versatile tool in various research applications.
Properties
Molecular Formula |
C37H43OP |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C37H43OP/c1-24-11-16-28(17-12-24)39(29-18-13-25(2)14-19-29)33-23-27(36(6,7)8)22-31-34(33)38-32-20-15-26(35(3,4)5)21-30(32)37(31,9)10/h11-23H,1-10H3 |
InChI Key |
SNZTVUCDSZKUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC(=CC4=C3OC5=C(C4(C)C)C=C(C=C5)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)


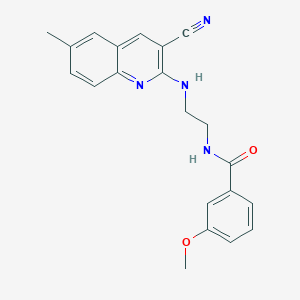
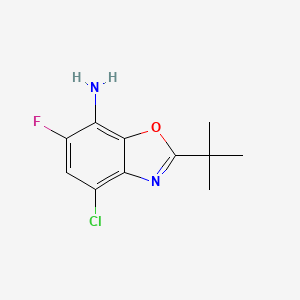
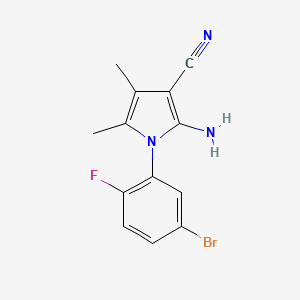

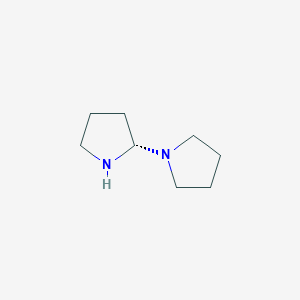
![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
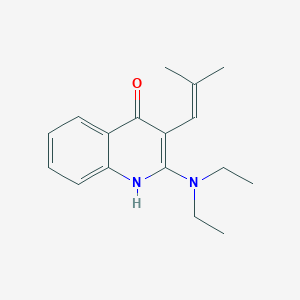
![D-Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B12884986.png)
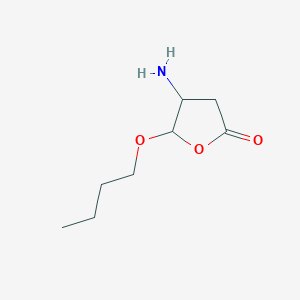
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-](/img/structure/B12884991.png)
